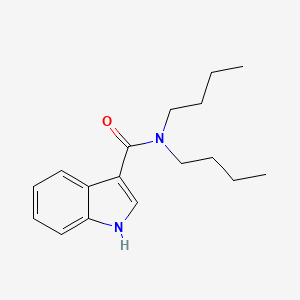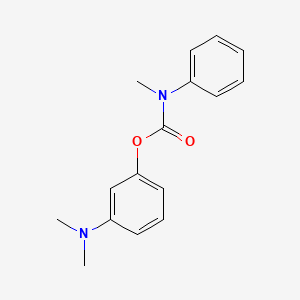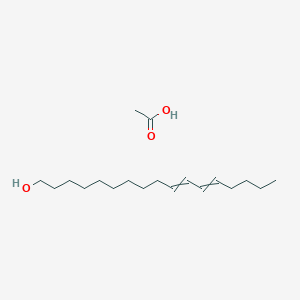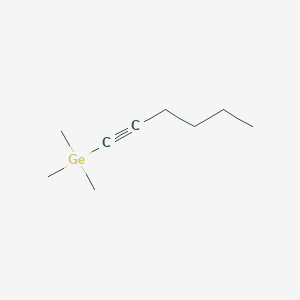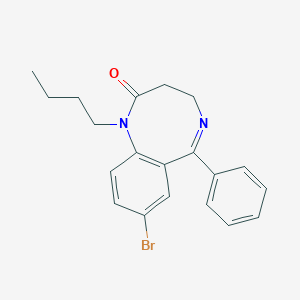
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- is a synthetic organic compound belonging to the benzodiazocin family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives, which undergo a series of reactions such as bromination, alkylation, and cyclization to form the desired benzodiazocin structure. Common reagents used in these reactions include bromine, alkyl halides, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzodiazocin derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Benzodiazocin-2(1H)-one, 8-chloro-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-methyl-1-butyl-3,4-dihydro-6-phenyl-
- 1,5-Benzodiazocin-2(1H)-one, 8-ethyl-1-butyl-3,4-dihydro-6-phenyl-
Uniqueness
The uniqueness of 1,5-Benzodiazocin-2(1H)-one, 8-bromo-1-butyl-3,4-dihydro-6-phenyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the butyl group can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.
Properties
CAS No. |
63594-50-3 |
|---|---|
Molecular Formula |
C20H21BrN2O |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
8-bromo-1-butyl-6-phenyl-3,4-dihydro-1,5-benzodiazocin-2-one |
InChI |
InChI=1S/C20H21BrN2O/c1-2-3-13-23-18-10-9-16(21)14-17(18)20(22-12-11-19(23)24)15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3 |
InChI Key |
UTTGRPXWQRJCJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CCN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


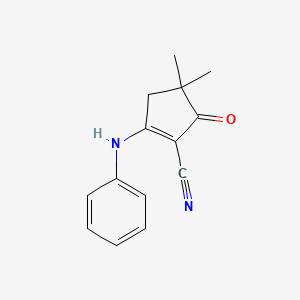
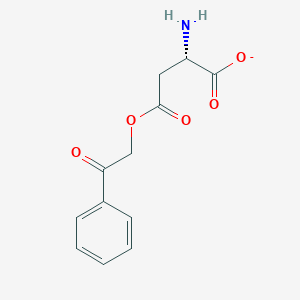
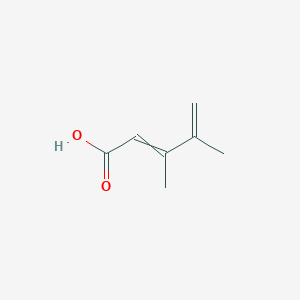
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
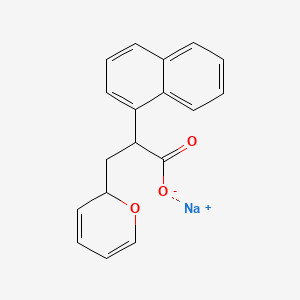
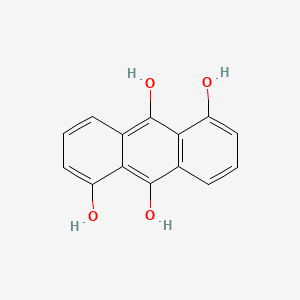
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)

